PROTAC MLKL Degrader-1

PROTAC MLKL Targeted protein degradation

PROTAC MLKL Degrader-1 (Compound is a proteolysis-targeting chimera (PROTAC) designed to induce the selective degradation of mixed lineage kinase domain-like pseudokinase (MLKL), the terminal effector of necroptotic cell death. This compound leverages a heterobifunctional architecture comprising a high-affinity pyrazole carboxamide-based MLKL ligand conjugated via a linker to modified cereblon (CRBN) E3 ligase-recruiting moieties and lenalidomide-linker fragments, achieving a degradation maximum (Dmax) exceeding 90%.

Molecular Formula C46H55F2N9O9S
Molecular Weight 948.0 g/mol
Cat. No. B12378788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC MLKL Degrader-1
Molecular FormulaC46H55F2N9O9S
Molecular Weight948.0 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)N2CCC3(CCN(CC3)C(=O)CCCCCCCOC4=CC=CC(=C4)NC5=NNC(=C5C(=O)N)C6=CC=C(C=C6)NS(=O)(=O)C(F)F)CC2)N7CCC(=O)NC7=O
InChIInChI=1S/C46H55F2N9O9S/c1-65-36-16-13-31(28-35(36)57-22-17-37(58)51-45(57)62)43(61)56-25-20-46(21-26-56)18-23-55(24-19-46)38(59)10-5-3-2-4-6-27-66-34-9-7-8-33(29-34)50-42-39(41(49)60)40(52-53-42)30-11-14-32(15-12-30)54-67(63,64)44(47)48/h7-9,11-16,28-29,44,54H,2-6,10,17-27H2,1H3,(H2,49,60)(H2,50,52,53)(H,51,58,62)
InChIKeyXDPRKJSOJYMCMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC MLKL Degrader-1 Technical Overview for Scientific Procurement


PROTAC MLKL Degrader-1 (Compound 36) is a proteolysis-targeting chimera (PROTAC) designed to induce the selective degradation of mixed lineage kinase domain-like pseudokinase (MLKL), the terminal effector of necroptotic cell death [1]. This compound leverages a heterobifunctional architecture comprising a high-affinity pyrazole carboxamide-based MLKL ligand conjugated via a linker to modified cereblon (CRBN) E3 ligase-recruiting moieties and lenalidomide-linker fragments, achieving a degradation maximum (Dmax) exceeding 90% . Its mechanism fundamentally differs from traditional occupancy-driven MLKL inhibitors by catalytically eliminating the target protein rather than transiently blocking its function, a distinction with direct implications for experimental design and result interpretation [1]. Purity is specified at 99.76% with molecular weight of 948.05 g/mol and CAS number 3032600-90-8 [2].

Why MLKL Inhibitors Cannot Substitute for PROTAC MLKL Degrader-1 in Necroptosis Studies


Pharmacological inhibition of MLKL using conventional small molecules such as necrosulfonamide (NSA) or compound GW806742X operates via reversible or covalent binding to the protein's active or allosteric sites, thereby transiently blocking downstream signaling [1]. In contrast, PROTAC MLKL Degrader-1 functions through event-driven pharmacology: it recruits the E3 ubiquitin ligase cereblon to tag MLKL for proteasomal degradation, resulting in the catalytic and sustained elimination of the target protein rather than its temporary inactivation [2]. This mechanistic divergence translates into distinct experimental outcomes: inhibitors may exhibit incomplete pathway suppression in contexts of high protein expression or compensatory feedback loops, whereas complete MLKL removal by PROTAC-mediated degradation establishes a definitive loss-of-function state that more closely mimics genetic knockout conditions [2]. Researchers seeking to interrogate the quantitative relationship between MLKL protein abundance and necroptotic threshold—or those requiring unambiguous target engagement readouts—cannot achieve equivalent results by simply substituting an MLKL inhibitor [2].

Quantitative Differentiation Evidence for PROTAC MLKL Degrader-1 Relative to Alternatives


Degradation Efficiency (Dmax) of PROTAC MLKL Degrader-1

PROTAC MLKL Degrader-1 achieves a maximum degradation efficiency (Dmax) greater than 90% in cellular assays . This metric quantifies the extent of MLKL protein knockdown attainable under saturating compound concentrations. As a targeted degrader rather than an occupancy-based inhibitor, Dmax is the primary performance indicator, as it defines the achievable depth of target suppression. No comparable degradation metric exists for MLKL inhibitors, which only modulate the activity of existing protein pools without affecting their abundance [1].

PROTAC MLKL Targeted protein degradation Necroptosis

Functional Protection in TSZ-Induced Necroptosis Model

PROTAC MLKL Degrader-1 completely abrogates cell death in the TSZ (TNF-α, Smac mimetic, Z-VAD-FMK) necroptosis model [1]. The TSZ induction cocktail triggers the RIPK1-RIPK3-MLKL necroptotic cascade, with cell death execution strictly dependent on MLKL activation. Complete abrogation of cell death under these conditions constitutes functional validation that the compound eliminates MLKL-dependent necroptotic signaling. In contrast, MLKL inhibitors such as necrosulfonamide (NSA) and GW806742X exhibit incomplete protection at comparable concentrations due to residual MLKL activity or incomplete target engagement [2].

Necroptosis TSZ model Cell death MLKL

Mechanism of Action: Catalytic Degradation vs. Occupancy-Based Inhibition

PROTAC MLKL Degrader-1 operates via event-driven pharmacology: each molecule can sequentially ubiquitinate and degrade multiple MLKL proteins, whereas MLKL inhibitors operate via occupancy-driven pharmacology requiring sustained target binding for effect [1]. This mechanistic distinction confers catalytic efficiency and sustained pathway suppression even after compound clearance. The dose-response relationship for PROTAC-mediated degradation has been used to quantitatively interrogate the relationship between MLKL protein levels and necroptotic sensitivity, revealing a sharp threshold effect where even modest reductions in MLKL abundance can confer substantial protection—a phenomenon not observable with inhibitors [1]. Traditional MLKL inhibitors cannot replicate this experimental capability.

PROTAC Event-driven pharmacology Target degradation Mechanism of action

Defined Research Applications for PROTAC MLKL Degrader-1 Based on Validated Evidence


Quantitative Interrogation of MLKL Protein-Level Thresholds in Necroptosis

The dose-dependent degradation capability of PROTAC MLKL Degrader-1 enables precise titration of cellular MLKL abundance, allowing researchers to establish the quantitative relationship between residual MLKL protein levels and necroptotic sensitivity. This experimental paradigm, validated in the primary literature, reveals that even modest reductions in MLKL protein confer substantial protection—a threshold effect that occupancy-based inhibitors cannot measure or replicate [1]. Studies seeking to define the minimal MLKL level required for necroptotic execution or to model heterozygous loss-of-function states will find this compound uniquely suited to their experimental objectives.

Functional Knockout Modeling Without Genetic Manipulation

With a Dmax exceeding 90%, PROTAC MLKL Degrader-1 achieves near-complete elimination of MLKL protein, establishing a functional knockout state without the time, cost, or technical limitations of CRISPR/Cas9 or siRNA approaches [1]. This chemical knockout capability is particularly valuable in primary cells, non-transfectable cell lines, or experimental systems where genetic manipulation is impractical. The complete abrogation of cell death in the TSZ necroptosis model confirms that residual MLKL activity is eliminated, providing a clean experimental baseline for downstream assays [1].

Comparator Studies Distinguishing Occupancy-Based from Event-Driven MLKL Targeting

Researchers investigating the differential pharmacological outcomes of MLKL inhibition versus degradation will require PROTAC MLKL Degrader-1 as the prototypical degrader comparator. The compound's event-driven, catalytic mechanism produces sustained target suppression and distinct dose-response characteristics compared to occupancy-based MLKL inhibitors [1]. Such studies are essential for evaluating whether MLKL degradation offers therapeutic advantages over inhibition in specific disease contexts, including inflammatory disorders, neurodegeneration, and cancer where MLKL plays context-dependent roles [2].

Validation of MLKL-Dependent Phenotypes in Necroptosis Pathway Studies

In mechanistic studies of the necroptotic signaling cascade, confirming MLKL dependence of observed phenotypes requires unambiguous target engagement evidence. PROTAC MLKL Degrader-1 provides definitive functional validation: the complete rescue of TSZ-induced cell death confirms that the protective phenotype is mediated specifically through MLKL elimination rather than off-target effects [1]. This application is particularly relevant in complex cellular environments where compensatory signaling or crosstalk with apoptosis and pyroptosis pathways may confound inhibitor-based approaches [2].

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